molecular formula C24H17NO4 B2728257 N-(2-benzoyl-4-methylphenyl)-4-oxo-4H-chromene-2-carboxamide CAS No. 477545-86-1

N-(2-benzoyl-4-methylphenyl)-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B2728257
CAS No.: 477545-86-1
M. Wt: 383.403
InChI Key: LHRQXTNQFTVUEW-UHFFFAOYSA-N
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Description

This compound is characterized by its unique structure, which includes a benzoyl group, a methylphenyl group, and a chromene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoyl-4-methylphenyl)-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-benzoyl-4-methylphenylamine with 4-oxo-4H-chromene-2-carboxylic acid under acidic or basic conditions. The reaction is often carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoyl-4-methylphenyl)-4-oxo-4H-chromene-2-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl and chromene moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amides or ethers.

Scientific Research Applications

N-(2-benzoyl-4-methylphenyl)-4-oxo-4H-chromene-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-(2-benzoyl-4-methylphenyl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The chromene ring structure also allows for interactions with DNA or RNA, potentially affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-benzoyl-4-methylphenyl)-4-methoxybenzamide
  • N-(2-benzoyl-4-methylphenyl)-2-methoxybenzamide
  • N-(2-benzoyl-4-methylphenyl)-2-(pentanoylamino)benzamide

Uniqueness

N-(2-benzoyl-4-methylphenyl)-4-oxo-4H-chromene-2-carboxamide is unique due to the presence of the chromene ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-(2-benzoyl-4-methylphenyl)-4-oxochromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17NO4/c1-15-11-12-19(18(13-15)23(27)16-7-3-2-4-8-16)25-24(28)22-14-20(26)17-9-5-6-10-21(17)29-22/h2-14H,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHRQXTNQFTVUEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC(=O)C3=CC=CC=C3O2)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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